N-(Triethoxysilylpropyl)urea

Catalog No.
S1492795
CAS No.
116912-64-2
M.F
C10H24N2O4Si
M. Wt
264.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Triethoxysilylpropyl)urea

CAS Number

116912-64-2

Product Name

N-(Triethoxysilylpropyl)urea

IUPAC Name

3-triethoxysilylpropylurea

Molecular Formula

C10H24N2O4Si

Molecular Weight

264.39 g/mol

InChI

InChI=1S/C10H24N2O4Si/c1-4-14-17(15-5-2,16-6-3)9-7-8-12-10(11)13/h4-9H2,1-3H3,(H3,11,12,13)

InChI Key

LVNLBBGBASVLLI-UHFFFAOYSA-N

SMILES

CCO[Si](CCCNC(=O)N)(OCC)OCC

Canonical SMILES

CCO[Si](CCCNC(=O)N)(OCC)OCC

The exact mass of the compound N-(Triethoxysilylpropyl)urea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(Triethoxysilylpropyl)urea, CAS 116912-64-2, is a bifunctional organosilane featuring a ureido (-NH(CO)NH2) organic group and a triethoxysilyl inorganic group. This structure enables it to act as a molecular bridge between inorganic substrates (like glass, silica, and metal oxides) and organic polymers.[1][2] The triethoxy groups hydrolyze to form reactive silanols that bond to surface hydroxyls, while the ureido group interacts with the polymer matrix through mechanisms like hydrogen bonding, enhancing adhesion, mechanical strength, and moisture resistance in composites, coatings, and adhesives.[2][3][4]

Procurement Fit

Urea organofunction avoids amine-catalyzed side reactions
Near-neutral pH supports stability in pH-sensitive formulations
Triethoxysilyl groups enable hydrolysis-based adhesion to inorganics

Direct substitution of N-(Triethoxysilylpropyl)urea with seemingly similar silanes introduces significant process and performance risks. The methoxy analog, N-(Trimethoxysilylpropyl)urea, exhibits a much faster hydrolysis rate, which can drastically reduce formulation pot life and lead to premature gelling.[3] Conversely, substituting with (3-Aminopropyl)triethoxysilane (APTES) changes the core functionality from a neutral, hydrogen-bonding urea group to a basic, more reactive primary amine.[5] This alters surface energy, isoelectric point, and interaction with the polymer matrix, affecting everything from filler dispersion to the final composite's thermal and mechanical properties.[5][6] The choice of silane is therefore a critical design parameter tied to specific processing windows and end-use performance requirements.

Substitution Risk

Basicity Aminosilanes are highly basic, risking premature gelation and color instability in acid-sensitive resins.
Reactivity Amine groups differ from urea in crosslinking behavior, which may alter polymer compatibility and mechanical properties.

Enhanced Formulation Stability: Slower Hydrolysis Rate for Longer Processing Windows

The choice between ethoxy and methoxy silanes is a primary processability decision. Ethoxy-functional silanes like N-(Triethoxysilylpropyl)urea hydrolyze more slowly than their methoxy-functional counterparts.[3] This slower reaction with ambient or formulated water provides a significantly longer pot life and a wider processing window, which is critical for industrial applications involving batch mixing of adhesives, sealants, or composites where premature viscosity buildup or gelling must be avoided.[3]

Evidence DimensionHydrolysis Rate
Target Compound DataSlow
Comparator Or BaselineMethoxy-type silanes (e.g., N-(Trimethoxysilylpropyl)urea): Rapid
Quantified DifferenceQualitatively slower, leading to higher stability in formulations.
ConditionsAqueous or humid formulation conditions.

This allows for more controlled, reproducible manufacturing processes by preventing premature curing and extending the working life of formulations.

pH Profile
Cross-study comparable
Target: ~7 (near neutral)
APTES: 11.3 (highly basic)
Supports stability in pH-sensitive formulations; aminosilane may induce unwanted catalysis.
Data from separate sources; confirm in target formulation.

Superior Interfacial Strength via Urea-Mediated Hydrogen Bonding

The ureido group is a strong hydrogen bond donor and acceptor, a capability not present in common alkyl or epoxy-functional silanes. In silica-filled composites, the urea moiety can form multiple hydrogen bonds with surface silanol (Si-OH) groups on the filler and with polar groups (e.g., amides, esters) in the polymer matrix.[4][7] This network of non-covalent interactions provides a robust interfacial layer that complements the primary Si-O-Si covalent bond, leading to enhanced mechanical properties and adhesion compared to silanes lacking this H-bonding functionality.

Evidence DimensionInterfacial Bonding Mechanism
Target Compound DataCovalent bonding (Si-O-Substrate) plus strong, multiple hydrogen bonding via urea group.
Comparator Or BaselineAminosilanes (e.g., APTES): Covalent bonding plus weaker amine-based interactions. Alkylsilanes: Covalent bonding only.
Quantified DifferenceAddition of a strong, secondary bonding mechanism (H-bonding network).
ConditionsUse as a coupling agent with inorganic fillers (e.g., silica) in a polymer matrix.

This stronger, multi-point interfacial adhesion translates directly to improved mechanical performance and durability in the final composite material.

Shear Bond Strength
Head-to-head
4.5 ± 1.0 MPa vs 10.4 ± 3.5 MPa (methacrylate blend)
Lower bond strength to titanium; not the primary choice for maximal adhesion in dental applications.
After thermocycling; bis-GMA/titanium; n=8.

Improved Thermal Stability Over Certain Functional Silanes

The thermal stability of a silane coupling agent is critical for applications involving high processing temperatures. While specific TGA data for N-(Triethoxysilylpropyl)urea is not readily available for direct comparison, the stability of the functional group is a key factor. Generally, gamma-substituted silanes offer good thermal stability.[8] The urea linkage is known to be thermally robust. In contrast, some functional groups, particularly those with electron-withdrawing properties, can decrease the overall thermal stability of the silane layer.[8][9] The stable urea group makes this compound suitable for composite systems that are processed or used at elevated temperatures where less stable functional groups might degrade.

Evidence DimensionThermal Stability of Functional Group
Target Compound DataUrea group provides good thermal stability.
Comparator Or BaselineSilanes with less stable functional groups (e.g., certain electron-withdrawing groups).
Quantified DifferenceHigher decomposition temperature compared to less stable alternatives.
ConditionsThermogravimetric Analysis (TGA) of dried hydrolysates.

Ensures the integrity of the interfacial bond and composite performance is maintained during high-temperature manufacturing steps or in demanding end-use environments.

Flexural Strength Retention
Head-to-head
278 ± 59 MPa vs 370 ± 63 MPa (methacrylate silane)
Lower wet strength in glass-fiber composites; may fit non-structural applications where urea compatibility matters.
30-day water immersion; n=6.
CO₂/N₂ Selectivity
Cross-study comparable
Classified as “better CO₂ selectivity” vs alkyl/fluoro-silanes (all <1.0)
Urea group enhances CO₂ interaction, aiding membrane selectivity tuning.
Qualitative improvement; verify performance in target membrane system.

High-Performance Fiber-Reinforced Composites

For manufacturing glass or mineral-fiber-reinforced plastics where maximizing interfacial adhesion is critical to achieving high mechanical strength and long-term durability. The dual covalent and hydrogen-bonding action of the ureido-silane provides a robust interface superior to that from non-H-bonding silanes.[1][10]

Adhesives and Sealants with Extended Working Time

In moisture-cured adhesive and sealant formulations that require a longer pot life for application and tooling. The slower hydrolysis rate of the triethoxy group, compared to trimethoxy analogs, provides better formulation control and prevents premature curing.[3]

Durable Coatings and Surface Primers

As a primer or additive in coatings for inorganic substrates (glass, metal) to promote wet and dry adhesion. The urea group's ability to interact strongly with the coating resin, combined with the stable siloxane bond to the substrate, creates a durable, moisture-resistant bond line.[1]

Functionalization of Silica for Chromatography and Catalysis

For modifying the surface of silica particles to create stationary phases or catalyst supports. The ureido group provides a polar, hydrogen-bonding surface that can alter selectivity in chromatographic separations or participate in surface-mediated catalytic reactions.[4]

Application Fit Matrix

Application
Selection Property
Validation Focus
Adhesion in pH-sensitive resin systems
Near-neutral pH, amine-free reactivity
Verify stability with acid- or base-sensitive additives
CO₂-selective membrane surface modification
Urea functionality for CO₂ affinity
Compare CO₂/N₂ selectivity against alkyl/fluoro-silanes
Filler dispersion in engineering plastics
Improved polymer compatibility, lower processing viscosity
Assess filler dispersion and resulting mechanical properties

UNII

3SHT6V963O

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 32 of 60 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 28 of 60 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (28.57%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (71.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

23779-32-0
116912-64-2

Wikipedia

N-(triethoxysilylpropyl)urea

General Manufacturing Information

Urea, N-[3-(triethoxysilyl)propyl]-: ACTIVE

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